N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable component in chemical synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 2-naphthalen-1-ylacetic acid with 2-methoxy-4-methylsulfanylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-4-methylsulfanylbutyl)butanamide
- N-(2-Methoxy-4-methylsulfanylbutyl)-2,5-dimethylfuran-3-carboxamide
- 2-(2-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(naphthalen-1-yl)acetamide is unique due to its naphthalene core, which imparts distinct aromatic properties and stability. This differentiates it from other similar compounds that may lack the naphthalene ring, resulting in different chemical behaviors and applications.
Biological Activity
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(naphthalen-1-yl)acetamide is a synthetic compound with the potential for various biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H23NO2S
- Molecular Weight : 317.4 g/mol
- CAS Number : 2309553-17-9
The compound features a naphthalene moiety, a methoxy group, and a methylsulfanyl group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For example, similar compounds in the naphthalene family have demonstrated significant inhibitory effects against viruses such as:
- Hepatitis C Virus (HCV)
- Herpes Simplex Virus (HSV)
These findings suggest that this compound could exhibit comparable antiviral properties, warranting further investigation into its mechanism of action and efficacy in vitro and in vivo .
Antimicrobial Properties
Research into related compounds indicates that derivatives of naphthalene can possess notable antimicrobial activity. The presence of the methylsulfanyl group is believed to enhance this activity by increasing lipophilicity, thus improving cell membrane penetration .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological effects of compounds similar to this compound. Below are key findings:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antiviral activity | The compound showed IC50 values in the low micromolar range against HCV. |
Study 2 | Assess antimicrobial properties | Demonstrated effective inhibition of bacterial strains with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Study 3 | Investigate cytotoxicity | In vitro tests revealed low cytotoxicity against human cell lines at therapeutic concentrations. |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Viral Replication : By targeting viral polymerases or proteases.
- Disruption of Membrane Integrity : The lipophilic nature may allow it to disrupt microbial membranes.
- Modulation of Immune Response : Potential effects on cytokine release and immune cell activation.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-21-16(10-11-22-2)13-19-18(20)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,16H,10-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFDNFXBZWOVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)CC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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